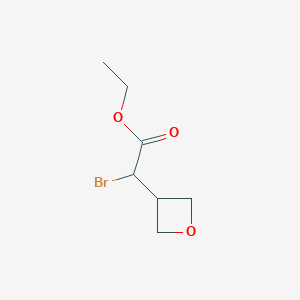

Ethyl 2-bromo-2-(oxetan-3-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-bromo-2-(oxetan-3-yl)acetate is a chemical compound with the molecular formula C7H11BrO3. It is a brominated ester that contains an oxetane ring, which is a four-membered cyclic ether. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-2-(oxetan-3-yl)acetate typically involves the bromination of ethyl 2-(oxetan-3-yl)acetate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, which is crucial for scaling up the synthesis while maintaining product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-bromo-2-(oxetan-3-yl)acetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to ethyl 2-(oxetan-3-yl)acetate using reducing agents like lithium aluminum hydride (LiAlH4).

Elimination: Under basic conditions, the compound can undergo elimination to form ethyl 2-(oxetan-3-yl)acrylate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents are used for elimination reactions.

Major Products Formed

Nucleophilic Substitution: Products include ethyl 2-azido-2-(oxetan-3-yl)acetate or ethyl 2-thio-2-(oxetan-3-yl)acetate.

Reduction: The major product is ethyl 2-(oxetan-3-yl)acetate.

Elimination: The product is ethyl 2-(oxetan-3-yl)acrylate.

Applications De Recherche Scientifique

Synthesis of Complex Molecules

Ethyl 2-bromo-2-(oxetan-3-yl)acetate serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products Obtained | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | DMF, NaH (60% w/w), 20°C | Various substituted esters | 21% |

| Friedel-Crafts Alkylation | Lewis Acid Catalysis | Oxetane-containing indole derivatives | Variable |

| Coupling Reactions | Pd-catalyzed coupling with boronic acids | Diverse arylated compounds | 70–80% |

Recent studies have highlighted the utility of this compound in synthesizing oxetane derivatives that exhibit biological activity, such as anticancer and antimicrobial properties .

Biological Applications

The oxetane moiety has been shown to enhance the pharmacological profiles of various compounds. This compound can be utilized in the development of new therapeutic agents.

Case Studies:

- Anticancer Agents:

- Antimicrobial Activity:

Recent Research Trends

Recent literature has focused on expanding the synthetic methodologies involving this compound, particularly in creating libraries of compounds for biological screening. The incorporation of oxetane rings into drug-like molecules is being explored to improve solubility and bioavailability.

Table 2: Recent Advances in Oxetane Research

Mécanisme D'action

The mechanism of action of ethyl 2-bromo-2-(oxetan-3-yl)acetate depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the ester group is reduced to an alcohol. The oxetane ring can undergo ring-opening reactions, leading to various functionalized products.

Comparaison Avec Des Composés Similaires

Ethyl 2-bromo-2-(oxetan-3-yl)acetate can be compared with similar compounds such as:

Ethyl 2-bromoacetate: Lacks the oxetane ring and is more reactive due to the absence of ring strain.

Ethyl 2-chloro-2-(oxetan-3-yl)acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.

Ethyl 2-(oxetan-3-yl)acetate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

This compound is unique due to the presence of both the bromine atom and the oxetane ring, which confer distinct reactivity and potential for diverse chemical transformations.

Activité Biologique

Ethyl 2-bromo-2-(oxetan-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of ethyl 2-(oxetan-3-yl)acetate. The following reaction scheme outlines the synthetic pathway:

- Starting Material : Ethyl 2-(oxetan-3-yl)acetate

- Reagents : Bromine or N-bromosuccinimide (NBS) in a suitable solvent (e.g., dichloromethane).

- Reaction Conditions : The reaction is often conducted at room temperature under inert atmosphere conditions to minimize side reactions.

- Product Isolation : The product can be purified using standard techniques such as column chromatography.

This compound exhibits various biological activities that can be attributed to its structural features, particularly the oxetane ring, which is known for its ability to participate in nucleophilic reactions and form stable intermediates with biomolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxetane rings. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines.

Case Study:

A study involving a series of oxetane derivatives demonstrated that modifications on the oxetane structure significantly affected their cytotoxicity against glioblastoma cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against tumor growth .

Data Table: Biological Activities

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 5.0 | Glioblastoma (U87MG) | Induction of apoptosis |

| Similar Oxetane Derivative | 4.5 | Breast Cancer (MCF7) | Cell cycle arrest at G1 phase |

| Another Oxetane Compound | 6.0 | Colon Cancer (HCT116) | Inhibition of DNA synthesis |

Research Findings

- In Vitro Studies : In vitro assays have shown that this compound significantly inhibits cell viability in several cancer cell lines, including breast and colon cancers. The compound's mechanism involves disrupting mitochondrial function and promoting oxidative stress .

- In Vivo Studies : Animal models treated with this compound revealed a reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

- Structure–Activity Relationship (SAR) : Investigations into SAR have indicated that the presence of the bromo substituent enhances biological activity by increasing lipophilicity, facilitating better cellular uptake .

Propriétés

IUPAC Name |

ethyl 2-bromo-2-(oxetan-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO3/c1-2-11-7(9)6(8)5-3-10-4-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVMJQQIHJFTSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1COC1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.